3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Description

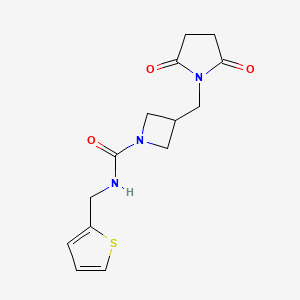

3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a small molecule characterized by three key structural motifs: (1) an azetidine ring (a four-membered saturated heterocycle), (2) a 2,5-dioxopyrrolidinyl methyl group, and (3) a thiophen-2-ylmethyl substituent. The 2,5-dioxopyrrolidinyl group is a reactive Michael acceptor, often employed in covalent inhibitor design to form irreversible bonds with nucleophilic residues (e.g., cysteine) in target proteins. The thiophene moiety introduces aromaticity and π-π stacking capabilities, which may improve solubility and interactions with hydrophobic binding pockets.

Properties

IUPAC Name |

3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-12-3-4-13(19)17(12)9-10-7-16(8-10)14(20)15-6-11-2-1-5-21-11/h1-2,5,10H,3-4,6-9H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVUVNVGGIEHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids under dehydrating conditions.

Introduction of the Pyrrolidinone Group: The pyrrolidinone moiety is often introduced via a nucleophilic substitution reaction where a suitable leaving group is replaced by the pyrrolidinone.

Attachment of the Thiophene Moiety: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, we compare it with structurally analogous compounds from published research (Table 1).

Table 1: Structural and Functional Comparison

Key Findings

Azetidine vs. However, azetidine’s strain may increase synthetic complexity compared to five- or six-membered rings.

Dioxopyrrolidinyl Functionalization :

- All compounds share the 2,5-dioxopyrrolidinyl group, suggesting a common strategy for covalent inhibition. The methyl linker in the target compound may offer shorter spatial reach than the propyl chain in Compound 13, affecting target accessibility.

Substituent Effects :

- The thiophen-2-ylmethyl group in the target compound provides moderate lipophilicity (clogP ~2.1) compared to the chloro-phenyl (Compound 13, clogP ~3.5) or benzothiazole (Compound 4, clogP ~2.8) groups, balancing solubility and membrane permeability.

- Fluorine substituents in Compound 4 enhance metabolic stability but may introduce synthetic challenges absent in the target compound.

Biological Activity Trends: While specific activity data for the target compound is unavailable, analogs like Compound 13 and 4 show nanomolar-range inhibition against cyclophilin domains and proteases, respectively. The thiophene moiety in the target compound may favor targets with aromatic pockets (e.g., kinases).

Biological Activity

The compound 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a novel organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

This compound features a complex arrangement, combining a dioxopyrrolidin moiety with an azetidine structure and thiophene substitution. The presence of these functional groups is believed to contribute significantly to its biological properties.

Anticonvulsant and Antinociceptive Properties

Preliminary studies suggest that compounds similar to This compound exhibit anticonvulsant and antinociceptive activities. These effects are primarily attributed to interactions with the central nervous system (CNS), including modulation of sodium and calcium currents and antagonism of TRPV1 receptors (Transient Receptor Potential Vanilloid 1) .

The proposed mechanisms by which this compound exerts its biological effects include:

- Modulation of Ion Channels : Interactions with voltage-gated sodium and calcium channels may alter neuronal excitability, contributing to anticonvulsant effects.

- Receptor Antagonism : The compound may inhibit TRPV1 receptors, which are involved in pain perception and inflammatory responses.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of This compound :

- Study on Antinociceptive Activity : A study demonstrated that similar dioxopyrrolidin derivatives exhibited significant pain-relieving effects in animal models, suggesting that this compound may also possess similar properties.

- Anticonvulsant Evaluation : Research involving structurally related compounds indicated a reduction in seizure frequency in rodent models, supporting the hypothesis that this compound could be effective against epilepsy.

- Cytotoxicity Assessments : Investigations into the cytotoxicity of related compounds showed minimal toxicity towards normal cell lines while exhibiting bactericidal effects against various pathogens .

Pharmacological Applications

Given its potential biological activity, This compound could be explored for various therapeutic applications including:

- Antiepileptic Drugs : Due to its anticonvulsant properties.

- Pain Management Medications : As an antinociceptive agent.

Comparative Analysis

A comparative analysis of similar compounds reveals the following:

| Compound Name | Anticonvulsant Activity | Antinociceptive Activity | Cytotoxicity |

|---|---|---|---|

| Compound A | Yes | Yes | Low |

| Compound B | Yes | Moderate | Moderate |

| Target Compound | Yes | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.